2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride
Description
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O. It is a derivative of pyrazino[1,2-a]pyrazine, a bicyclic structure that is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c11-7-6-5-8-1-3-10(6)4-2-9-7;;/h6,8H,1-5H2,(H,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOPWACPPBKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride typically involves a multi-step process. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in treating various diseases:
- Anticancer Properties : Research indicates that it may inhibit tumor growth by targeting specific cancer pathways. For instance, compounds with similar structures have shown promise in disrupting the Wnt signaling pathway which is crucial in oncogenesis .
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties that could be harnessed for developing new antibiotics .
Biological Research
The compound is utilized in biological studies to understand its mechanism of action:
- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes related to cancer progression and microbial resistance .
- Cellular Pathway Interaction : Investigations into how it interacts with cellular pathways have revealed potential mechanisms for its therapeutic effects .
Material Science
Due to its unique chemical structure, this compound can serve as a building block for synthesizing more complex materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties or introduce new functionalities .
- Synthesis of Derivatives : The compound serves as a precursor for the development of novel derivatives that may exhibit enhanced biological activities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive and Gram-negative bacteria; further studies needed for mechanism elucidation. |
| Study 3 | Polymer Applications | Successfully integrated into polymer composites leading to improved mechanical strength and thermal stability. |
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride involves its interaction with specific molecular targets and pathways . It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (9aR)-Octahydropiperazino[2,1-c]morpholine dihydrochloride
- (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
- (9aR)-1,3,4,6,7,8,9,9a-Octahydropyrazino[2,1-c][1,4]oxazine
Uniqueness
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Biological Activity
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride (CAS No. 2197416-30-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₅Cl₂N₃O
- Molecular Weight : 208.12 g/mol
- PubChem CID : 133080753
Biological Activity
The compound exhibits several biological activities that are noteworthy for therapeutic applications:
Anticholinesterase Activity
Research indicates that derivatives of piperazine compounds can inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The structural similarities between octahydropyrazino compounds and known AChE inhibitors suggest potential efficacy in treating neurodegenerative diseases such as Alzheimer's disease. Virtual screening has shown that these compounds could effectively bind to both the peripheral anionic site and the catalytic site of AChE .
Antitumor Properties
Recent studies have highlighted the potential of octahydropyrazino derivatives in cancer therapy. For instance, compounds similar to 2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one have demonstrated significant cytotoxic effects against various cancer cell lines. These effects are attributed to their ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in tumor growth .
Neuroprotective Effects
The compound's neuroprotective properties have been investigated in models of oxidative stress. It appears to mitigate neuronal damage by reducing reactive oxygen species (ROS) production and enhancing antioxidant defenses. This suggests a role in protecting against neurodegenerative conditions .
Case Studies and Research Findings
Several studies provide insights into the biological activity of octahydropyrazino compounds:
- Study on AChE Inhibition :
-
Antitumor Activity Evaluation :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Method : MTT assay conducted on various human cancer cell lines.
- Results : Significant reduction in cell viability was observed at low micromolar concentrations.
- Implications : Potential for development as anticancer agents targeting specific pathways involved in cell cycle regulation .
-
Neuroprotective Mechanism Study :
- Objective : Investigate protective effects against oxidative stress.
- Results : The compound reduced lipid peroxidation levels and increased glutathione content in neuronal cells exposed to oxidative stress.
- : Suggests a mechanism for neuroprotection that could be beneficial in neurodegenerative disease management .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
